

# PF-07293893: A Comparative Analysis of its Selectivity for AMPK Gamma 3

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: PF-07293893

Cat. No.: B15542120

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This guide provides a comparative analysis of **PF-07293893**, a novel small molecule activator of AMP-activated protein kinase (AMPK), focusing on its selectivity for the gamma 3 ( $\gamma 3$ ) isoform. As a key regulator of cellular energy homeostasis, AMPK is a promising therapeutic target for various metabolic diseases. The development of isoform-selective activators is crucial for achieving tissue-specific effects and minimizing off-target toxicities.

**PF-07293893** has been identified as a selective activator of the AMPK  $\gamma 3$  isoform, which is predominantly expressed in skeletal muscle.<sup>[1][2][3][4]</sup> This tissue-specific expression makes the  $\gamma 3$  isoform an attractive target for therapies aimed at improving muscle glucose uptake and fatty acid oxidation, particularly in the context of heart failure.<sup>[1][3][4]</sup> The development of **PF-07293893** was advanced to Phase 1 clinical trials for heart failure; however, its development was later discontinued by Pfizer.<sup>[1][5]</sup>

This document serves to objectively compare the selectivity profile of **PF-07293893** with other known AMPK activators, supported by available data and a detailed experimental protocol for assessing isoform selectivity.

## Comparative Selectivity of AMPK Activators

The following table summarizes the isoform selectivity of **PF-07293893** in comparison to other well-characterized direct and indirect AMPK activators. While precise quantitative data for **PF-**

**07293893**'s activity against all AMPK isoforms is not publicly available, its qualitative description as a selective  $\gamma 3$  activator is consistently reported.

Compound	Mechanism of Action	$\alpha 1$	$\alpha 2$	$\beta 1$	$\beta 2$	$\gamma 1$	$\gamma 2$	$\gamma 3$	Reference
PF-07293893	Direct Allosteric Activator	Not Publicly Available	Not Publicly Available	Not Publicly Available	Not Publicly Available	Not Publicly Available	Not Publicly Available	Selective Activator	[1][2][3][4]
A-769662	Direct Allosteric Activator	-	-	EC50 = 0.8 $\mu$ M	~10-fold less potent than $\beta 1$	-	-	-	[6][7][8]
Metformin	Indirect (Complex I Inhibitor)	Activated in human hepatocytes	Undetectable activity in human hepatocytes	-	-	-	-	-	[9][10][11][12]
AICAR	Indirect (AMP Mimetic)	Activated	Activated	-	-	-	-	-	[13][14][15][16]

Note: Dashes (-) indicate that specific quantitative data on direct activation of that isoform is not the primary reported characteristic of the compound's selectivity or is not available in the cited

sources. The mechanisms of indirect activators like Metformin and AICAR lead to the activation of available AMPK complexes within a cell, with observed effects on specific isoforms as noted.

## Experimental Protocol: Determining AMPK Isoform Selectivity

To validate the selectivity of a compound like **PF-07293893**, a robust in vitro kinase assay is essential. The following protocol describes a common luminescence-based assay to measure the activity of different recombinant AMPK isoform complexes.

**Objective:** To determine the half-maximal effective concentration (EC<sub>50</sub>) of a test compound for the activation of various AMPK isoform heterotrimers.

**Materials:**

- Recombinant human AMPK heterotrimers (e.g.,  $\alpha 1/\beta 1/\gamma 1$ ,  $\alpha 2/\beta 1/\gamma 1$ ,  $\alpha 1/\beta 2/\gamma 1$ ,  $\alpha 2/\beta 2/\gamma 1$ ,  $\alpha 2/\beta 2/\gamma 3$ )
- Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl<sub>2</sub>, 0.1 mg/mL BSA, 50  $\mu$ M DTT, 100  $\mu$ M AMP)
- SAMS peptide substrate (HMRSAMSGHLHLVKRR)
- ATP
- Test compound (e.g., **PF-07293893**) dissolved in DMSO
- ADP-Glo™ Kinase Assay Kit (or similar luminescence-based ADP detection system)
- White, opaque 384-well assay plates
- Multichannel pipettes and plate reader with luminescence detection capabilities

**Procedure:**

- **Compound Preparation:** Prepare a serial dilution of the test compound in DMSO. A typical starting concentration might be 10 mM, diluted to achieve a final assay concentration range

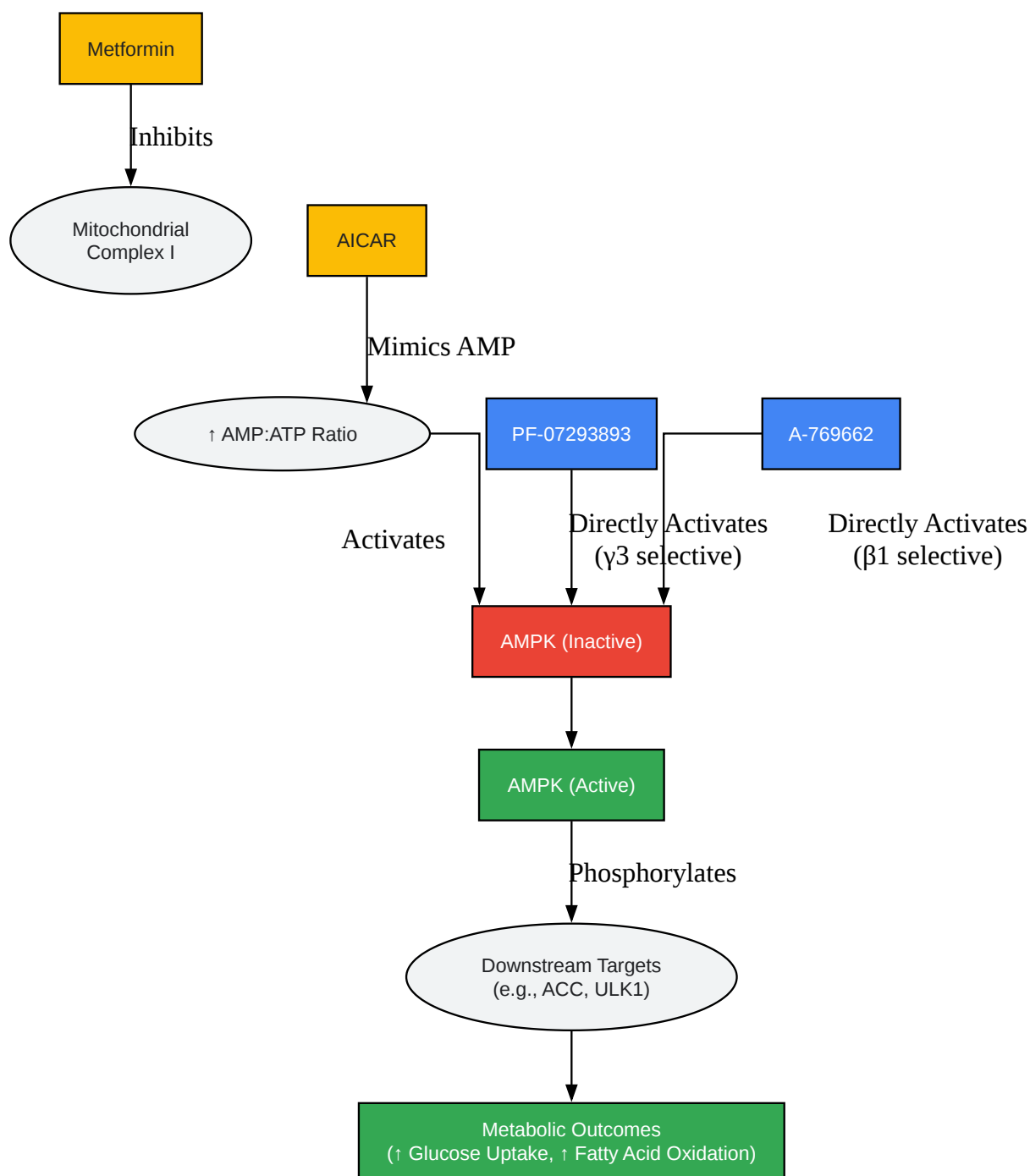
from low nanomolar to high micromolar.

- **Reaction Mixture Preparation:** For each AMPK isoform to be tested, prepare a master mix containing the kinase assay buffer and the specific recombinant AMPK isoform at a predetermined optimal concentration.
- **Assay Plate Setup:**
  - Add the test compound dilutions to the wells of the 384-well plate. Include vehicle control (DMSO) wells for baseline activity and no-enzyme wells for background control.
  - Add the SAMS peptide substrate to all wells.
  - Add the enzyme master mix to the appropriate wells.
- **Kinase Reaction Initiation:** Start the kinase reaction by adding ATP to all wells. The final ATP concentration should be at or near the  $K_m$  for each isoform, if known.
- **Incubation:** Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes) to allow for the enzymatic reaction to proceed within the linear range.
- **ADP Detection:**
  - Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.
  - Add the Kinase Detection Reagent to convert the generated ADP back to ATP and initiate the luciferase reaction. Incubate at room temperature for 30 minutes.
- **Data Acquisition:** Measure the luminescence signal using a plate reader. The light output is directly proportional to the amount of ADP produced, and therefore, to the kinase activity.
- **Data Analysis:**
  - Subtract the background luminescence (no-enzyme control) from all other readings.
  - Normalize the data to the vehicle control (100% activity).

- Plot the normalized activity against the logarithm of the test compound concentration.
- Fit the data to a four-parameter logistic equation to determine the EC50 value for each AMPK isoform.
- Selectivity is determined by comparing the EC50 values across the different isoforms.

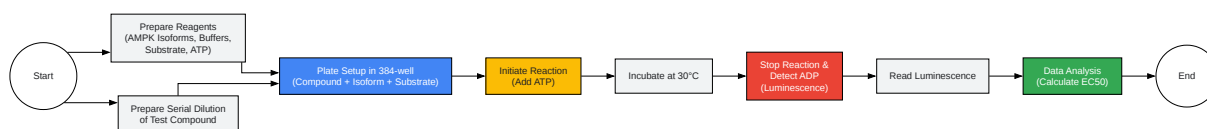
## Signaling Pathway and Experimental Workflow

The following diagrams illustrate the AMPK signaling pathway and the experimental workflow for assessing isoform selectivity.



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Caption: AMPK signaling pathway showing direct and indirect activation mechanisms.



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Caption: Experimental workflow for determining AMPK isoform selectivity.

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